molecular formula C17H19NO6S B2704797 N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425610-95-3

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2704797
CAS No.: 425610-95-3
M. Wt: 365.4
InChI Key: CYZNBCCPHXHWHU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a high-purity chemical compound supplied for use as an organic building block in research and development. This product is characterized by its molecular formula of C 17 H 19 NO 6 S and a molecular weight of 365.40 g/mol . The compound is assigned the CAS Registry Number 425610-95-3 and is identified by the MDL number MFCD02219057 . As a specialized glycine derivative, this compound is designed for laboratory research applications only. It is typically offered with a purity of 95% . The structural features of this molecule, including the 2,5-dimethoxyphenyl group and the (4-methylphenyl)sulfonyl (p-toluenesulfonyl) moiety, make it a valuable intermediate in synthetic and medicinal chemistry research for constructing more complex molecules . Safety and Handling: This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-10-13(23-2)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZNBCCPHXHWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The 2,5-dimethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it valuable for creating derivatives with enhanced properties .

Biology

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways relevant to various diseases .

Medicine

Research indicates potential therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in biological models .
  • Anticancer Activity : Preliminary findings suggest it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction .

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials due to its structural versatility .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory responses, the compound demonstrated notable reductions in pro-inflammatory cytokines in vitro, highlighting its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Sulfonylglycine Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Substituents (Phenyl Group) Substituents (Sulfonyl Group) Key Characteristics
N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Not provided C₁₆H₁₇NO₅S 335.38 2,5-dimethoxy 4-methylphenyl High polarity due to methoxy groups
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine 353502-16-6 C₁₁H₁₅NO₄S 257.31 3,5-dimethyl methyl Lower molecular weight; methyl groups reduce polarity
N-(2,5-Dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 333320-52-8 C₁₆H₁₇NO₃S 303.38 2,5-dimethyl 4-methylphenyl Methyl groups enhance lipophilicity
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethylglycinamide 339103-10-5 C₁₅H₁₄Cl₂N₂O₃S 385.26 2,5-dichloro phenyl Chlorine substituents increase reactivity; amide functional group
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]- 2991-50-6 C₁₀H₈F₁₇NO₃S 625.21 ethyl perfluorooctyl Persistent environmental pollutant; fluorinated chain

Functional and Physicochemical Differences

  • Polarity and Solubility: The methoxy groups in the target compound confer higher polarity compared to methyl or halogen-substituted analogs, likely enhancing solubility in polar solvents like methanol or acetonitrile. In contrast, perfluorinated derivatives (e.g., CAS 2991-50-6) exhibit extreme hydrophobicity .
  • Reactivity : Chlorine substituents (e.g., CAS 339103-10-5) may increase electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxy groups could participate in hydrogen bonding or demethylation under acidic conditions .
  • Environmental Impact: Perfluorinated analogs are associated with bioaccumulation and toxicity, whereas non-fluorinated derivatives like the target compound are presumed to have lower environmental persistence .

Biological Activity

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative characterized by its unique chemical structure, which includes a sulfonyl group attached to a glycine moiety. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

  • Molecular Formula : C17_{17}H19_{19}N O6_6S
  • Molecular Weight : 365.41 g/mol
  • SMILES Notation : Cc(cc1)ccc1S(N(CC(O)=O)c(cc(cc1)OC)c1OC)(=O)=O

This compound features methoxy groups and a methylphenyl sulfonyl group, which contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of methoxy and sulfonyl groups enhances its binding affinity, allowing it to modulate enzyme activity or receptor signaling pathways. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Research Findings

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, potentially through the induction of apoptosis or necrosis in malignant cells.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, showing promise in reducing inflammation markers in various biological models.
  • Enzyme Interaction : It has been investigated as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways relevant to disease states.

Case Study 1: Anticancer Evaluation

A study evaluated the efficacy of this compound on human cancer cell lines. The results demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells and HCT-116 colon cancer cells. The mechanism was linked to oxidative stress induction and apoptosis activation.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of this compound led to a significant decrease in paw edema compared to control groups. This suggests a potential role in managing inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructureBiological ActivityUnique Features
N-(2,5-Dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineSimilarModerate anticancer activityChlorine substitution
N-(2,5-Dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineSimilarHigh antibacterial activityNitro group presence
This compound Unique Promising anticancer and anti-inflammatory activity Methyl group enhances solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of glycine derivatives with activated aryl sulfonyl chlorides. For example, coupling 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) yields the sulfonamide intermediate. Subsequent N-alkylation or condensation with glycine esters (e.g., ethyl glycinate) followed by hydrolysis can produce the target compound. Characterization should include 1H^1 \text{H}/13C^{13}\text{C} NMR to confirm regioselectivity and FT-IR for sulfonyl group validation. Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Use X-ray crystallography (if crystals are obtainable) for definitive structural confirmation. For routine analysis, employ high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+^+) and fragmentation patterns. 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR experiments can resolve spatial arrangements of the dimethoxyphenyl and sulfonyl groups. Purity should be confirmed via reverse-phase HPLC coupled with diode-array detection (DAD) to identify potential by-products from incomplete sulfonylation .

Q. What safety protocols are recommended for handling sulfonated glycine derivatives in laboratory settings?

  • Methodological Answer : Due to potential irritancy of sulfonyl groups, use PPE (gloves, lab coat, goggles) and work in a fume hood. Monitor for sulfonic acid by-products (e.g., via pH strips during synthesis). Stability testing under ambient light and humidity is critical to assess decomposition risks. Refer to SDS guidelines for sulfonamide compounds, emphasizing waste neutralization before disposal .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures from the Protein Data Bank (PDB) to model interactions. Key residues (e.g., catalytic sites in sulfotransferases) should be prioritized. Molecular dynamics simulations (GROMACS) can assess stability of ligand-protein complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Investigate metabolic stability via liver microsome assays (human/rat) to identify rapid degradation pathways. Use LC-MS/MS to track metabolites, focusing on demethylation of methoxy groups or sulfonamide hydrolysis. Adjust experimental design by incorporating prodrug strategies (e.g., ester prodrugs, as seen in ethyl ester derivatives ) to enhance bioavailability.

Q. How can researchers analyze stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. For diastereomers, employ 1H^1 \text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3). X-ray crystallography remains the gold standard for absolute configuration determination. Computational methods (e.g., DFT-based optical rotation calculations) can supplement experimental data .

Q. What advanced techniques identify synthetic by-products or degradation impurities in this compound?

  • Methodological Answer : Use LC-HRMS with electrospray ionization (ESI) in positive/negative modes to detect trace impurities. Fragmentation patterns (MS/MS) can differentiate regioisomers (e.g., sulfonamide vs. sulfonic acid derivatives). For quantification, develop a validated UPLC method with a sensitivity limit of ≤0.1% .

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